3-Phenylhex-5-ynoic acid

Description

Structural Features and Functional Group Interplay within 3-Phenylhex-5-ynoic Acid

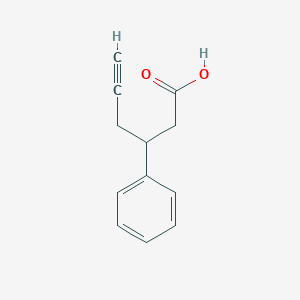

The structure of 3-Phenylhex-5-ynoic acid consists of a six-carbon chain with a phenyl group attached to the third carbon, a carboxylic acid group at one end, and a terminal alkyne at the other. chemsrc.combiosynth.com This combination of a bulky, aromatic phenyl group, a polar, acidic carboxyl group, and a reactive, linear alkyne moiety results in a molecule with distinct stereochemical and electronic properties. The interplay between these functional groups dictates the molecule's reactivity and potential for forming complex structures.

Key Chemical Properties of 3-Phenylhex-5-ynoic Acid:

| Property | Value |

| CAS Number | 92898-16-3 |

| Molecular Formula | C12H12O2 |

| Molecular Weight | 188.22 g/mol |

| SMILES | C#CCC(CC(=O)O)C1=CC=CC=C1 |

This data is compiled from multiple sources. chemsrc.combiosynth.com

Strategic Importance of 3-Phenylhex-5-ynoic Acid as a Synthetic Building Block

The trifunctional nature of 3-Phenylhex-5-ynoic acid makes it a versatile building block in organic synthesis. Each functional group—the carboxylic acid, the alkyne, and the phenyl ring—can undergo a variety of chemical transformations, often selectively.

Carboxylic Acid Group: The carboxylic acid can be converted into esters, amides, or acid chlorides, or it can be reduced to an alcohol. These transformations are fundamental in the synthesis of more complex molecules.

Alkyne Group: The terminal alkyne is particularly useful for carbon-carbon bond-forming reactions. For instance, it can participate in Sonogashira coupling reactions to connect with aryl or vinyl halides. It can also be hydrated to form a ketone or reduced to either an alkene or an alkane, depending on the reaction conditions.

Phenyl Group: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic core.

This multifunctionality allows chemists to use 3-Phenylhex-5-ynoic acid as a starting material to construct a wide array of more complex and potentially bioactive molecules.

Contextualization within Phenylalkynoic Acid Chemistry Research

Phenylalkynoic acids are a class of compounds that have been explored for various applications, including their potential as anti-inflammatory agents. researchgate.netlookformedical.com Research into these compounds often focuses on how the position of the phenyl group and the alkyne affects their chemical and biological properties. For example, related compounds such as 3-phenylhex-5-enoic acid (containing a double bond instead of a triple bond) and 4-amino-3-phenylhex-5-enoic acid have also been synthesized and studied. chemsrc.comresearchsquare.com The study of 3-Phenylhex-5-ynoic acid contributes to a deeper understanding of the structure-activity relationships within this class of molecules. Research in this area is broad, covering everything from the synthesis of novel derivatives to the investigation of their potential applications in medicinal chemistry and materials science. journalirjpac.comualberta.ca

Structure

3D Structure

Properties

IUPAC Name |

3-phenylhex-5-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-2-6-11(9-12(13)14)10-7-4-3-5-8-10/h1,3-5,7-8,11H,6,9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBKGGTURGCUAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CC(=O)O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Phenylhex 5 Ynoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies for 3-Phenylhex-5-ynoic Acid

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 3-Phenylhex-5-ynoic acid, the most logical disconnection strategy involves breaking the C3-C4 bond. This bond is formed between the carbon alpha to the carboxylic acid and the adjacent carbon of the propargyl group.

This disconnection (Cα-Cβ bond) points to an alkylation reaction as the key bond-forming step. The synthons generated are a nucleophilic carbanion equivalent at the carbon alpha to the phenyl and carboxyl groups, and an electrophilic propargyl equivalent.

The corresponding synthetic equivalents for these synthons would be a phenylacetic acid derivative (acting as the nucleophile precursor) and a propargyl halide, such as propargyl bromide (acting as the electrophile). This approach is highly convergent and relies on the well-established chemistry of enolate alkylation.

An alternative, though less direct, disconnection could be considered at the C2-C3 bond. This would imply a conjugate addition type strategy, which would be more complex to execute for this specific target molecule. Therefore, the α-alkylation of a phenylacetic acid synthon is the most strategically sound approach.

Established and Emerging Synthetic Routes to 3-Phenylhex-5-ynoic Acid

Based on the retrosynthetic analysis, the primary synthetic route involves the α-alkylation of a phenylacetic acid derivative.

A convergent synthesis is the most direct pathway to 3-Phenylhex-5-ynoic acid. This strategy involves preparing the two key fragments, the phenylacetic acid dianion and the propargyl electrophile, and then combining them in a single key step.

Step 1: Enolate Formation. Phenylacetic acid is treated with a strong, non-nucleophilic base to generate the enolate. Typically, two equivalents of a strong base like lithium diisopropylamide (LDA) are used to form the dianion, ensuring deprotonation at both the carboxylic acid and the α-carbon.

Step 2: Alkylation. The resulting nucleophilic enolate is then reacted with an electrophile, such as propargyl bromide, to form the new carbon-carbon bond at the C3 position.

Step 3: Workup. An acidic workup protonates the carboxylate to yield the final product, 3-Phenylhex-5-ynoic acid.

A divergent synthesis approach is less common for such a specific target but could be envisioned if a variety of related structures were desired from a common intermediate. One could start with a core structure and modify it in subsequent steps to achieve different final products. However, for the specific synthesis of 3-Phenylhex-5-ynoic acid, the convergent approach is more efficient.

The efficiency of the proposed alkylation synthesis is highly dependent on the reaction conditions. Key parameters to optimize include the choice of base, solvent, temperature, and the nature of the electrophile. The high nucleophilicity of enediolates, formed from the deprotonation of carboxylic acids, enables efficient alkylations even with less reactive alkyl halides nih.gov.

Below is a table summarizing potential reaction conditions and their impact on the synthesis.

| Parameter | Variation | Expected Outcome/Rationale |

| Base | Lithium diisopropylamide (LDA), Lithium hexamethyldisilazide (LHMDS) | Strong, non-nucleophilic bases are required to form the dianion without competing nucleophilic attack on the electrophile. LDA is a common and effective choice. |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Aprotic polar solvents are necessary to solvate the lithium cation and prevent protonation of the highly basic enolate. THF is generally preferred. |

| Temperature | -78 °C to 0 °C | Low temperatures (-78 °C) are crucial during enolate formation and alkylation to prevent side reactions such as self-condensation or decomposition. The reaction may be allowed to slowly warm to 0 °C or room temperature to ensure completion. |

| Electrophile | Propargyl bromide, Propargyl iodide, Propargyl tosylate | Propargyl bromide is a common and effective electrophile. Propargyl iodide may be more reactive but also less stable. A tosylate is another good leaving group. |

| Additives | Hexamethylphosphoramide (HMPA) | HMPA can be used as a cosolvent to break up lithium aggregates, increasing the reactivity of the enolate, which can lead to higher yields and faster reaction times. However, HMPA is a known carcinogen and should be handled with extreme care. |

By carefully controlling these parameters, the yield of 3-Phenylhex-5-ynoic acid can be maximized, and the formation of byproducts can be minimized.

Stereoselective Synthesis of 3-Phenylhex-5-ynoic Acid and its Enantiomers

The C3 carbon of 3-Phenylhex-5-ynoic acid is a stereocenter. Therefore, controlling the stereochemistry of the alkylation step is critical for obtaining enantiomerically pure forms of the molecule. This can be achieved through chiral auxiliary-mediated synthesis or by using asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction wikipedia.org. After the desired stereocenter is set, the auxiliary can be removed.

For the synthesis of 3-Phenylhex-5-ynoic acid, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, can be attached to phenylacetic acid to form a chiral amide wikipedia.org.

The general procedure is as follows:

Attachment of Auxiliary: Phenylacetic acid is converted to its acid chloride and then reacted with a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form a chiral N-acyl oxazolidinone.

Diastereoselective Alkylation: The N-acyl oxazolidinone is deprotonated with a base like LDA to form a chiral enolate. The bulky auxiliary sterically blocks one face of the enolate, forcing the incoming electrophile (propargyl bromide) to attack from the opposite face, leading to a high degree of diastereoselectivity.

Removal of Auxiliary: The chiral auxiliary is then cleaved, typically by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the enantiomerically enriched 3-Phenylhex-5-ynoic acid and recover the auxiliary.

| Chiral Auxiliary | Base | Electrophile | Diastereomeric Ratio (d.r.) |

| Evans Oxazolidinone | LDA | Propargyl Bromide | >95:5 |

| Pseudoephedrine | LDA | Propargyl Bromide | >90:10 |

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. A notable method for the direct enantioselective alkylation of arylacetic acids involves the use of chiral lithium amides as traceless auxiliaries nih.gov.

In this approach, phenylacetic acid is deprotonated with a stoichiometric amount of a chiral lithium amide base. The resulting chiral lithium enediolate then reacts with the electrophile (propargyl bromide). The chirality of the lithium amide directs the approach of the electrophile, leading to the formation of one enantiomer of the product in excess.

A key advantage of this method is that the chiral amine can be recovered after the reaction by a simple acid-base extraction, making it effectively a catalyst in terms of the chiral information nih.gov.

| Chiral Amine Precursor | Base for Deprotonation | Electrophile | Enantiomeric Excess (e.e.) |

| (R,R)-N,N'-Bis(1-phenylethyl)ethane-1,2-diamine | n-Butyllithium | Propargyl Bromide | >90% |

| (S,S)-1,2-Diphenyl-1,2-ethanediamine derivative | n-Butyllithium | Propargyl Bromide | >95% |

Sustainable and Green Chemistry Approaches in 3-Phenylhex-5-ynoic Acid Synthesis

The principles of green chemistry are increasingly integral to modern organic synthesis, aiming to reduce the environmental impact of chemical processes. mdpi.comjddhs.comchemijournal.com These principles include the use of safer solvents, renewable raw materials, and energy-efficient methods. jddhs.com For the synthesis of 3-Phenylhex-5-ynoic acid, a molecule with potential pharmaceutical applications, adopting green chemistry approaches is not only environmentally responsible but can also lead to more economical and safer manufacturing processes.

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Consequently, the development of solvent-free reactions or the use of benign solvents like water is a key focus of green chemistry. mdpi.com

Solvent-Free Approaches:

Solvent-free synthesis, often facilitated by techniques such as infrared irradiation, offers a promising green alternative. scirp.org This method can lead to shorter reaction times, higher yields, and simpler work-up procedures due to the absence of a solvent. For a hypothetical solvent-free synthesis of a precursor to 3-Phenylhex-5-ynoic acid, one could envision a reaction between a phenyl-containing starting material and a suitable alkyne fragment under infrared irradiation, potentially with a solid-supported catalyst.

Aqueous Media Syntheses:

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. mdpi.com While the low solubility of many organic compounds in water can be a challenge, this can be overcome through the use of co-solvents, phase-transfer catalysts, or by designing reactions that are inherently compatible with aqueous media. For instance, the use of aqueous solutions of biogenic carboxylic acids can serve as both a sustainable catalyst and a green reaction medium for various organic transformations. rsc.org An analogous approach for 3-Phenylhex-5-ynoic acid could involve a coupling reaction in an aqueous system, potentially catalyzed by a water-soluble metal complex.

The following table illustrates a comparative overview of hypothetical reaction conditions for the synthesis of an alkynoic acid derivative, highlighting the advantages of green chemistry approaches.

| Parameter | Conventional Synthesis | Solvent-Free Synthesis | Aqueous Media Synthesis |

| Solvent | Toluene | None | Water |

| Catalyst | Homogeneous Palladium Catalyst | Solid-supported Catalyst | Water-soluble Catalyst |

| Energy Source | Conventional Heating | Infrared Irradiation | Microwave or Conventional Heating |

| Reaction Time | 12-24 hours | 1-3 hours | 4-8 hours |

| Work-up | Solvent Extraction | Direct Isolation/Filtration | Simple Extraction |

| Environmental Impact | High (Solvent Waste) | Low | Very Low |

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. jddhs.com Enzymes offer remarkable specificity and operate under mild conditions of temperature and pH, often in aqueous environments. nih.gov

For the synthesis of a chiral molecule like 3-Phenylhex-5-ynoic acid, enzymes could provide a direct route to enantiomerically pure products, which is often a critical requirement for biologically active compounds. While specific enzymes for the synthesis of 3-Phenylhex-5-ynoic acid have not been reported, analogous enzymatic reactions suggest potential pathways. For example, arylmalonate decarboxylase (AMDase) has been engineered to catalyze the asymmetric decarboxylation of prochiral arylmalonic acids to produce optically pure monoacids. nih.gov A similar chemoenzymatic cascade could potentially be designed for a precursor of 3-Phenylhex-5-ynoic acid.

Lipases are another class of versatile enzymes used in organic synthesis, capable of catalyzing esterification and transesterification reactions. nih.gov A lipase-mediated resolution of a racemic ester of 3-Phenylhex-5-ynoic acid could be a viable strategy to obtain the desired enantiomer.

The table below presents a hypothetical comparison of different biocatalytic strategies for the synthesis of a chiral carboxylic acid.

| Biocatalytic Strategy | Enzyme Class | Substrate Type | Key Advantage |

| Asymmetric Decarboxylation | Arylmalonate Decarboxylase (AMDase) | Prochiral dicarboxylic acid | Direct access to a specific enantiomer |

| Kinetic Resolution | Lipase | Racemic ester | Separation of enantiomers |

| Transesterification | Lipase | Ester and alcohol | Mild reaction conditions |

Flow Chemistry and Continuous Processing for 3-Phenylhex-5-ynoic Acid Production

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. nih.goveuropa.eu This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. europa.eu

For the production of 3-Phenylhex-5-ynoic acid, a multi-step synthesis could be streamlined into a continuous flow process. nih.gov Each step of the reaction sequence, from the initial coupling of starting materials to subsequent functional group manipulations and work-up, could be performed in dedicated modules of a flow reactor system. beilstein-journals.org

Key advantages of applying flow chemistry to the synthesis of 3-Phenylhex-5-ynoic acid would include:

Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with handling potentially hazardous reagents or exothermic reactions. europa.eu

Precise Control: Parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to improved yields and selectivity. soci.org

Rapid Optimization: The automated nature of many flow chemistry systems allows for rapid screening of reaction conditions, accelerating process development. soci.org

Scalability: Scaling up production in a flow system is typically achieved by running the process for a longer duration or by using parallel reactors, avoiding the challenges often associated with scaling up batch reactors. beilstein-journals.org

A hypothetical continuous flow setup for the synthesis of an aryl-alkynoic acid is depicted in the table below, outlining the different stages and their corresponding parameters.

| Module | Operation | Reagents | Temperature (°C) | Residence Time (min) |

| 1 | Coupling Reaction | Aryl halide, Terminal alkyne, Catalyst | 80-120 | 10-30 |

| 2 | Quenching | Quenching agent | 25 | 1-5 |

| 3 | Liquid-Liquid Extraction | Aqueous/Organic solvents | 25 | 5-10 |

| 4 | Purification | In-line scavenger resin | 25 | 10-20 |

The implementation of such advanced synthetic methodologies would not only enable the efficient and sustainable production of 3-Phenylhex-5-ynoic acid but also pave the way for the synthesis of other complex and valuable molecules.

Reactivity, Transformations, and Mechanistic Studies of 3 Phenylhex 5 Ynoic Acid

Reactivity of the Terminal Alkyne Moiety in 3-Phenylhex-5-ynoic Acid

The terminal alkyne is characterized by its sp-hybridized carbon atoms and the presence of a weakly acidic terminal proton, making it a versatile functional group for various organic transformations.

Click Chemistry: The terminal alkyne of 3-Phenylhex-5-ynoic acid is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govwikipedia.org This reaction involves the [3+2] cycloaddition between the terminal alkyne and an organic azide (B81097) to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov The reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, including the carboxylic acid present in the molecule. nih.govalfa-chemistry.com The presence of the carboxylic acid group can even promote the catalytic cycle in some CuAAC reactions. researchgate.net This transformation provides a powerful method for conjugating 3-Phenylhex-5-ynoic acid to other molecules, such as biomolecules or polymers. nih.gov

Diels-Alder Reaction: The alkyne moiety in 3-Phenylhex-5-ynoic acid can also function as a dienophile in a [4+2] Diels-Alder cycloaddition reaction with a conjugated diene. sigmaaldrich.commasterorganicchemistry.com This reaction forms a new six-membered ring, breaking three pi bonds (two in the diene, one in the dienophile) and forming two new sigma bonds and one new pi bond. masterorganicchemistry.com The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. masterorganicchemistry.com The efficiency of the Diels-Alder reaction is typically enhanced by the presence of electron-withdrawing groups on the dienophile; however, the reactivity of the unsubstituted alkyne in 3-Phenylhex-5-ynoic acid can be modulated by using Lewis acid catalysts. masterorganicchemistry.commdpi.com

| Cycloaddition Reaction | Reactant | Product Type | Key Features |

| CuAAC (Click Chemistry) | Organic Azide | 1,4-disubstituted 1,2,3-triazole | High efficiency, mild conditions, regioselective. nih.govwikipedia.org |

| Diels-Alder Reaction | Conjugated Diene | Substituted Cyclohexadiene | Forms a six-membered ring, stereospecific. sigmaaldrich.commasterorganicchemistry.com |

Hydrofunctionalization reactions involve the addition of H-X across the carbon-carbon triple bond. The regioselectivity of these additions is a key consideration.

Hydration: The acid-catalyzed addition of water across the alkyne (hydration) typically follows Markovnikov's rule. The initial product is an enol, which rapidly tautomerizes to the more stable keto form. For a terminal alkyne like that in 3-Phenylhex-5-ynoic acid, this process yields a methyl ketone.

Hydroboration-Oxidation: In contrast to hydration, the hydroboration-oxidation sequence provides anti-Markovnikov addition of water across the triple bond. The reaction of the alkyne with a borane (B79455) reagent (e.g., BH₃ or 9-BBN), followed by oxidative workup (typically with hydrogen peroxide and base), yields an aldehyde.

Hydrohalogenation: The addition of hydrogen halides (H-X) to the terminal alkyne also generally follows Markovnikov's rule, with the halogen atom adding to the more substituted carbon. The reaction can be controlled to add one or two equivalents of H-X, yielding a vinyl halide or a geminal dihalide, respectively.

Transition metals, particularly gold and palladium, are highly effective catalysts for a variety of alkyne transformations. mdpi.commdpi.com

Gold-Catalyzed Cycloisomerization: The presence of the carboxylic acid nucleophile within the same molecule allows for gold-catalyzed intramolecular cyclization (cycloisomerization). mdpi.comresearchgate.net Gold catalysts act as soft Lewis acids, activating the alkyne towards nucleophilic attack by the carboxylic acid. umich.edu Depending on the reaction conditions and the specific gold catalyst used, this can lead to the formation of unsaturated lactone rings, which are valuable structural motifs in many natural products. mdpi.comresearchgate.net For 3-Phenylhex-5-ynoic acid, a 6-endo-dig cyclization would yield a six-membered δ-lactone, while a less common 7-exo-dig pathway could also be envisioned.

Palladium-Catalyzed Coupling Reactions: The terminal alkyne is a key functional group for palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is a prominent example. youtube.com This reaction, typically co-catalyzed by copper, is a powerful method for forming C(sp)-C(sp²) bonds. youtube.com Furthermore, palladium catalysis can achieve a direct decarbonylative Sonogashira coupling, where carboxylic acids are coupled with terminal alkynes, providing a general method for preparing internal alkynes. acs.org

| Catalyst System | Reaction Type | Potential Product from 3-Phenylhex-5-ynoic Acid |

| AuCl, AuCl₃, etc. | Cycloisomerization | Substituted δ-lactone. mdpi.comresearchgate.net |

| Pd(PPh₃)₄, CuI | Sonogashira Coupling | Disubstituted internal alkyne. youtube.com |

| Palladium Catalysis | Decarbonylative Coupling | Internal alkyne. acs.org |

Other metal-catalyzed reactions include hydrocarboxylation, where formic acid or CO₂ can be added across the alkyne to form α,β-unsaturated carboxylic acids, and hydroalkylation, which installs an alkyl group. bohrium.comrsc.orgacs.org

Carboxylic Acid Group Transformations of 3-Phenylhex-5-ynoic Acid

The carboxylic acid moiety is readily converted into a variety of important derivatives and can also undergo decarboxylation under specific conditions.

Standard synthetic methodologies can be applied to convert the carboxylic acid group of 3-Phenylhex-5-ynoic acid into esters, amides, and anhydrides while preserving the terminal alkyne. researchgate.netcolostate.edudntb.gov.ua

Esters: Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. Alternatively, the carboxylate, formed by deprotonation with a base, can react with an alkyl halide. Fluorescent esters can also be prepared using reagents like 9-anthryldiazomethane (B78999) (ADAM) for analytical purposes. thermofisher.com

Amides: The direct reaction of a carboxylic acid and an amine to form an amide requires very high temperatures to drive off water. masterorganicchemistry.com A more common and milder approach is to first "activate" the carboxylic acid. This can be done by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine. masterorganicchemistry.com Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) facilitate amide bond formation under mild conditions by acting as dehydrating agents. masterorganicchemistry.comucl.ac.ukyoutube.com

Anhydrides: Acid anhydrides can be synthesized by reacting the carboxylate salt of 3-Phenylhex-5-ynoic acid with an acyl halide (including its own, to form a symmetric anhydride) or by using a strong dehydrating agent.

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide. While simple heating can sometimes effect decarboxylation, the process is often facilitated by catalysts or specific structural features. google.comgoogle.com

For alkynoic acids, decarboxylation is a key step in a variety of powerful synthetic transformations, often catalyzed by transition metals. thieme-connect.comresearchgate.netrawdatalibrary.net These reactions use the carboxylic acid as a stable and easily handled surrogate for a terminal alkyne, which might otherwise be a volatile gas. researchgate.net

Decarboxylative Coupling: Palladium-catalyzed protocols exist for the decarboxylative coupling of alkynyl carboxylic acids with partners like arylsiloxanes, providing access to disubstituted alkynes. researchgate.net

Decarboxylative Hydroalkylation: Nickel-catalyzed reactions can achieve a decarboxylative hydroalkylation, where a range of carboxylic acids react with alkynes to form stereodefined olefins. nih.gov

Decarboxylative Halogenation: In a variation of the Hunsdiecker reaction, alkynoic acids can be converted to the corresponding haloalkynes through a decarboxylative process, using a suitable halogen source. acs.org

These decarboxylative methods highlight the synthetic utility of the carboxylic acid group as a "traceless" activating group that is removed in the course of the reaction. thieme-connect.comacs.org

Stereocenter Reactivity and Stereoselective Transformations at C3 of 3-Phenylhex-5-ynoic Acid

The C3 position of 3-Phenylhex-5-ynoic acid is a chiral center. The reactivity of this center would be of significant interest in stereoselective synthesis, where controlling the three-dimensional arrangement of atoms is crucial.

Epimerization and Racemization Studies

A search for specific studies on the epimerization or racemization of 3-Phenylhex-5-ynoic acid did not yield any results.

Such studies would typically investigate the stability of the stereocenter at C3 under various conditions (e.g., acidic, basic, or thermal). The primary goal would be to determine the propensity of the chiral center to lose its configuration, leading to a mixture of stereoisomers. This is a critical consideration in the synthesis and application of chiral molecules.

Stereospecific Reactions Involving the Chiral Center

No documented stereospecific reactions involving the chiral center of 3-Phenylhex-5-ynoic acid were found in the available literature.

Stereospecific reactions are those in which the stereochemistry of the starting material dictates the stereochemistry of the product. khanacademy.org If such research were available, it would detail reactions where the specific (R) or (S) configuration of the C3 center in 3-Phenylhex-5-ynoic acid leads to a specific stereoisomer of the product, often due to a concerted reaction mechanism. masterorganicchemistry.com

Aromatic Ring Functionalization of 3-Phenylhex-5-ynoic Acid

Functionalization of the phenyl group in 3-Phenylhex-5-ynoic acid would involve reactions that modify the aromatic ring. These modifications are fundamental in organic synthesis for creating more complex molecules. organic-chemistry.org

Electrophilic Aromatic Substitution (if applicable)

There are no specific examples of electrophilic aromatic substitution (SEAr) reactions performed on 3-Phenylhex-5-ynoic acid in the surveyed literature.

Electrophilic aromatic substitution is a class of reactions where an electrophile replaces an atom (typically hydrogen) on an aromatic ring. wikipedia.org The substituent already on the ring—in this case, the hex-5-ynoic acid chain—would act as a directing group, influencing the position (ortho, meta, or para) of the incoming electrophile. mnstate.edumasterorganicchemistry.com The alkyl chain is generally an ortho-, para-director. Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.comlumenlearning.com

Cross-Coupling Reactions at the Phenyl Moiety

No studies detailing cross-coupling reactions at the phenyl moiety of 3-Phenylhex-5-ynoic acid were identified.

To perform a cross-coupling reaction, the phenyl ring would first need to be functionalized with a suitable group, such as a halide (Br, I) or a triflate. This modified molecule could then participate in palladium-catalyzed reactions like Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.orgnrochemistry.com These reactions are powerful tools for constructing complex molecular architectures from simpler precursors. nih.gov

Detailed Mechanistic Investigations of 3-Phenylhex-5-ynoic Acid Reactions

Consistent with the lack of specific reactivity data, no detailed mechanistic investigations for reactions involving 3-Phenylhex-5-ynoic acid have been published.

Such research would involve experiments and/or computational studies to elucidate the step-by-step pathway of a reaction. This could include identifying intermediates, transition states, and determining the rate-determining step to provide a fundamental understanding of the reaction's course and stereochemical outcome.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding the reactivity of a chemical compound and the mechanism of its reactions. For a compound like 3-phenylhex-5-ynoic acid, determining reaction rates would provide insight into how the structural features—the phenyl group at the 3-position, the terminal alkyne, and the carboxylic acid moiety—influence its chemical behavior.

Methodologies for Reaction Rate Determination:

The determination of reaction rates for transformations involving 3-phenylhex-5-ynoic acid would typically involve monitoring the change in concentration of the reactant or a product over time. This can be achieved through various analytical techniques:

Spectroscopic Methods: Techniques such as UV-Vis, IR, and NMR spectroscopy can be employed to follow the course of a reaction, provided there is a distinguishable spectroscopic signature for the reactant or product.

Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for separating and quantifying the components of a reaction mixture at different time points.

Titration Methods: For reactions that involve the consumption or production of an acidic or basic species, titration can be a straightforward method to determine the reaction progress.

Factors Influencing Reaction Rates:

The rate of reactions involving 3-phenylhex-5-ynoic acid would be influenced by several factors, including:

Concentration of Reactants: The rate is generally dependent on the concentration of the reactants.

Temperature: An increase in temperature typically leads to an increase in the reaction rate.

Solvent: The polarity and coordinating ability of the solvent can significantly affect reaction rates.

Catalyst: The presence of a catalyst can dramatically alter the rate of a reaction. For instance, in the cyclization of alkynyl derivatives, the choice of metal catalyst is crucial.

While specific kinetic data for 3-phenylhex-5-ynoic acid is not available, studies on related compounds can offer predictive insights. For example, research on the zinc-catalyzed cyclization of alkynyl derivatives has shown that the presence of a phenyl group on the alkyne can lead to a significant decrease in the conversion rate compared to other substituents acs.org. This suggests that steric and electronic effects of the phenyl group at the 3-position in 3-phenylhex-5-ynoic acid would be a key factor in its reaction kinetics.

A hypothetical data table for a kinetic study on a reaction of 3-phenylhex-5-ynoic acid might look like the following, illustrating the type of data that would be collected.

| Experiment | [3-Phenylhex-5-ynoic acid] (M) | [Reagent] (M) | Temperature (°C) | Rate (M/s) |

| 1 | 0.1 | 0.1 | 25 | Data not available |

| 2 | 0.2 | 0.1 | 25 | Data not available |

| 3 | 0.1 | 0.2 | 25 | Data not available |

| 4 | 0.1 | 0.1 | 50 | Data not available |

Identification of Reaction Intermediates

The identification of reaction intermediates is crucial for elucidating the stepwise pathway of a chemical transformation. For reactions involving 3-phenylhex-5-ynoic acid, various reactive intermediates could be postulated depending on the reaction conditions.

Common Intermediates in Alkyne and Carboxylic Acid Chemistry:

Carbocations: In the presence of strong acids or electrophiles, the alkyne or the phenyl group could be protonated or attacked to form carbocationic intermediates.

Carbanions/Acetylides: The terminal alkyne proton is acidic and can be removed by a strong base to form a powerful nucleophile, a terminal acetylide.

Radicals: Under radical-initiating conditions, reactions could proceed through radical intermediates.

Oxocarbenium Ions: In acid-catalyzed cyclization reactions, an oxocarbenium ion intermediate might be formed. Such intermediates are known to be involved in Prins cyclization reactions nih.gov.

Metal-Complexed Species: In metal-catalyzed reactions, organometallic intermediates where the alkyne is coordinated to the metal center are common.

Techniques for Intermediate Identification:

Spectroscopic Trapping: Low-temperature NMR or IR spectroscopy can sometimes allow for the direct observation of transient intermediates.

Chemical Trapping: An intermediate can be "trapped" by adding a reagent that reacts specifically with it to form a stable, characterizable product.

Computational Chemistry: Quantum mechanical calculations can be used to model the reaction pathway and predict the structures and energies of potential intermediates.

For 3-phenylhex-5-ynoic acid, a potential intramolecular reaction is cyclization. Depending on the conditions, this could lead to the formation of lactones or other cyclic structures. The identification of the intermediates in such a reaction would be key to understanding the regioselectivity and stereoselectivity of the process.

A hypothetical table of potential intermediates and the methods for their identification is presented below.

| Proposed Intermediate | Potential Reaction Type | Method of Identification |

| Vinyl Cation | Electrophilic addition to alkyne | Low-temperature NMR, Computational modeling |

| Acetylide Anion | Base-mediated reaction | Trapping with an electrophile (e.g., CH₃I) |

| Oxocarbenium Ion | Acid-catalyzed cyclization | Isotopic labeling studies, Computational modeling |

| Organometallic π-complex | Transition metal-catalyzed reaction | X-ray crystallography of stable analogues, NMR spectroscopy |

Elucidation of Catalytic Cycles and Transition States

For catalyzed reactions of 3-phenylhex-5-ynoic acid, understanding the catalytic cycle is essential for optimizing the reaction and designing new catalysts. A catalytic cycle is a multistep reaction mechanism that involves a catalyst. The elucidation of such cycles often involves a combination of kinetic studies, identification of intermediates, and computational modeling.

Components of a Catalytic Cycle:

Catalyst Activation: The precatalyst is converted into the active catalytic species.

Substrate Coordination: The reactant, 3-phenylhex-5-ynoic acid, binds to the active catalyst.

Chemical Transformation: The key bond-forming or bond-breaking steps occur within the coordination sphere of the catalyst. This may involve steps like oxidative addition, migratory insertion, and reductive elimination in organometallic catalysis.

Product Release: The product dissociates from the catalyst.

Catalyst Regeneration: The catalyst is returned to its active form, ready to start another cycle.

Transition States:

The transition state is the highest energy point along the reaction coordinate between reactants and products or between intermediates. The structure and energy of the transition state determine the rate of a reaction.

Methods for Studying Catalytic Cycles and Transition States:

In-situ Spectroscopy: Techniques like in-situ IR and NMR can monitor the catalyst and intermediates during the reaction.

Isotope Effect Studies: The use of isotopically labeled substrates can provide information about bond-breaking steps in the rate-determining transition state.

Computational Chemistry (DFT): Density Functional Theory is a powerful tool for calculating the energies of intermediates and transition states, providing a detailed picture of the reaction energy profile.

For a hypothetical metal-catalyzed cyclization of 3-phenylhex-5-ynoic acid, a catalytic cycle would likely involve the coordination of the alkyne to the metal center, followed by an intramolecular attack of the carboxylic acid oxygen onto the activated alkyne. Computational studies on similar zinc-catalyzed cyclizations of alkynyl acids have suggested a concerted coupling reaction between the alkyne group and the metal-oxygen bond as a key step acs.org.

A generalized representation of a catalytic cycle for the cyclization of an alkynoic acid is shown below.

| Step | Description |

| A | Coordination of the alkynoic acid to the metal catalyst. |

| B | Activation of the alkyne and/or the carboxylic acid. |

| C | Intramolecular nucleophilic attack of the carboxylate onto the alkyne (cyclization). |

| D | Protonolysis or other steps to release the cyclic product. |

| E | Regeneration of the active catalyst. |

Derivatization and Scaffold Functionalization of 3 Phenylhex 5 Ynoic Acid

Design and Synthesis of Novel Derivatives of 3-Phenylhex-5-ynoic Acid

The generation of novel derivatives from the 3-phenylhex-5-ynoic acid core can be achieved through targeted modifications of its existing functional groups or by employing the scaffold in high-throughput library synthesis.

Structure-directed modifications involve the selective chemical alteration of specific sites within the molecule—namely the carboxylic acid, the terminal alkyne, or the phenyl ring.

Carboxylic Acid Group: The carboxylic acid moiety is readily converted into a variety of functional derivatives. Standard esterification or amidation reactions, for instance, can be employed. Rhodium-catalyzed reactions with alcohols or amines in the presence of an oxygen source provide a pathway to esters and amides, respectively. nih.gov This functionalization is fundamental for creating prodrugs or modulating the physicochemical properties of the parent compound.

Terminal Alkyne Group: The terminal alkyne is a highly versatile functional group for carbon-carbon and carbon-heteroatom bond formation. Gold-catalyzed hydrofunctionalization reactions, for example, can facilitate the addition of carboxylic acids across the triple bond to form enol esters. mdpi.com Furthermore, the alkyne can participate in cycloaddition reactions, such as the palladium-catalyzed [4+2] annulation with carboxylic acids, to construct complex polycyclic systems. rsc.org

Phenyl Ring: The aromatic phenyl ring can be functionalized through electrophilic aromatic substitution reactions. Depending on the reaction conditions, this can introduce substituents such as nitro, halogen, or acyl groups at the ortho, meta, or para positions, thereby influencing the electronic properties and steric profile of the molecule. Synthetic routes used for other phenylacetic acid derivatives, involving multi-step sequences to build up or modify the aromatic core, can be adapted for this purpose. mdpi.com

The 3-phenylhex-5-ynoic acid structure is an ideal starting point for the creation of chemical libraries. In a combinatorial approach, the scaffold is reacted with a diverse set of building blocks to rapidly generate a large collection of related but structurally distinct molecules. nih.gov One common strategy involves the parallel synthesis of an amide library. The carboxylic acid is first activated (e.g., to an acid chloride or using a coupling agent) and then reacted with a panel of different primary and secondary amines to produce a library of amides, each with a unique side chain. This approach allows for the systematic exploration of structure-activity relationships.

Table 1: Illustrative Amide Library from 3-Phenylhex-5-ynoic Acid

| Scaffold | Reactant (Amine) | Resulting Derivative (Amide) |

| 3-Phenylhex-5-ynoic acid | Aniline | N-phenyl-3-phenylhex-5-ynamide |

| 3-Phenylhex-5-ynoic acid | Benzylamine | N-benzyl-3-phenylhex-5-ynamide |

| 3-Phenylhex-5-ynoic acid | Morpholine | (Morpholino)-3-phenylhex-5-yn-1-one |

| 3-Phenylhex-5-ynoic acid | Piperidine | (Piperidin-1-yl)-3-phenylhex-5-yn-1-one |

Multi-Component Reactions Incorporating 3-Phenylhex-5-ynoic Acid

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer an efficient route to molecular complexity. nih.govnih.gov The terminal alkyne and carboxylic acid functionalities of 3-phenylhex-5-ynoic acid make it a suitable substrate for various MCRs. For example, iron(III) chloride can catalyze domino reactions, such as a Michael addition followed by cyclization, to synthesize highly substituted pyrroles from amines, dialkyl acetylenedicarboxylates, and phenacyl bromides. nih.gov By analogy, the terminal alkyne of 3-phenylhex-5-ynoic acid could participate in similar transition-metal-catalyzed MCRs to rapidly construct complex heterocyclic systems.

Table 2: Hypothetical Multi-Component Reaction Components

| Scaffold Component | Reactant A | Reactant B | Potential Product Class |

| 3-Phenylhex-5-ynoic acid (Alkyne) | Aldehyde | Secondary Amine | Propargylamine Derivative (A³ Coupling) |

| 3-Phenylhex-5-ynoic acid (Alkyne) | Azide (B81097) | (Copper Catalyst) | Triazole Derivative (Click Chemistry) |

| 3-Phenylhex-5-ynoic acid (Alkyne) | Amine, Phenacyl Bromide | (Iron Catalyst) | Substituted Pyrrole |

Strategic Functionalization for Further Synthetic Transformations

The functional groups of 3-phenylhex-5-ynoic acid can be strategically modified to serve as stepping stones for more complex synthetic endeavors. The terminal alkyne is particularly valuable in this context. It can be employed in metal-catalyzed cross-coupling reactions or in copper-catalyzed azide-alkyne cycloadditions (CuAAC), a cornerstone of "click chemistry," to conjugate the molecule to other complex fragments, including peptides. nih.gov The carboxylic acid can be converted to a redox-active ester, such as an N-hydroxytetrachlorophthalimide (TCNHPI) ester, which can then undergo decarboxylative cross-coupling reactions. nih.gov This strategy transforms the carboxylic acid from a simple acidic group into a versatile coupling handle.

Table 3: Strategic Functionalization Approaches

| Functional Group | Reagents/Reaction Type | Resulting Functionality | Use in Further Synthesis |

| Carboxylic Acid | SOCl₂ or (COCl)₂ | Acid Chloride | Acylation reactions |

| Carboxylic Acid | TCNHPI, DIC | Redox-Active Ester | Decarboxylative alkynylation/arylation nih.gov |

| Terminal Alkyne | R-N₃, Cu(I) catalyst | 1,2,3-Triazole | Bioconjugation, material science |

| Terminal Alkyne | Aryl Halide, Pd/Cu catalyst | Internal Alkyne | Sonogashira cross-coupling |

Homologation and Chain Extension Strategies Utilizing 3-Phenylhex-5-ynoic Acid

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit (-CH₂-), is a crucial transformation in medicinal chemistry for optimizing the length of molecular spacers. nih.gov The carboxylic acid group of 3-phenylhex-5-ynoic acid is the primary target for such modifications.

Classic methods like the Arndt-Eistert synthesis, which involves converting the carboxylic acid to an acid chloride, reaction with diazomethane, and subsequent Wolff rearrangement, can achieve this one-carbon extension. youtube.com However, this multi-step process often requires harsh conditions and toxic reagents. youtube.comnih.gov

More recent advancements provide milder, one-step alternatives. A notable strategy employs a (1-phosphoryl)vinyl sulfonate reagent that facilitates the direct homologation of native carboxylic acids under mild photoredox or radical-chain conditions. nih.gov Another modern approach uses nitroethylene (B32686) in a visible-light-induced process that can be performed iteratively to construct carbon spacers of varying lengths in a highly tunable manner. nih.gov These methods could be applied to 3-phenylhex-5-ynoic acid to synthesize a series of homologous acids, esters, or amides. nih.govnih.gov

Table 4: Comparison of Homologation Strategies for Carboxylic Acids

| Method | Key Reagents | Conditions | Key Features |

| Arndt-Eistert Synthesis | Diazomethane, Silver oxide | Multi-step, potentially harsh | Well-established, classic method youtube.com |

| Radical-Polar Conjunctive Reagent | (1-phosphoryl)vinyl sulfonate, Radical initiator | Mild, one-step | Direct use of native acid, good functional group tolerance nih.gov |

| Photoredox Catalysis | Nitroethylene, Acridine photocatalyst | Mild, visible light | Iterative process possible, highly tunable chain length nih.gov |

Theoretical and Computational Chemistry Studies of 3 Phenylhex 5 Ynoic Acid

Quantum Chemical Characterization of 3-Phenylhex-5-ynoic Acid's Electronic Structure

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to elucidate these characteristics for 3-Phenylhex-5-ynoic acid. researchgate.net

A typical approach involves geometry optimization of the molecule to find its lowest energy structure. Following optimization, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and bonding interactions within the molecule. This analysis provides insights into the hybridization of atomic orbitals and the delocalization of electron density. For 3-Phenylhex-5-ynoic acid, this would reveal the electronic interactions between the phenyl ring, the carboxylic acid group, and the alkyne moiety.

Table 1: Calculated Electronic Properties of 3-Phenylhex-5-ynoic Acid

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -578.9 Hartree |

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Analysis and Energetics of 3-Phenylhex-5-ynoic Acid

Due to the presence of single bonds, 3-Phenylhex-5-ynoic acid can exist in various conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is crucial as the reactivity and biological activity of a molecule can be conformation-dependent. researchgate.net

Computational methods can systematically explore the potential energy surface of the molecule by rotating dihedral angles associated with the flexible bonds. For each generated conformation, a geometry optimization and energy calculation are performed. The resulting low-energy conformers represent the most probable shapes of the molecule.

The relative energies of these conformers can be used to calculate their population distribution at a given temperature using the Boltzmann distribution. This provides a picture of the dynamic conformational landscape of 3-Phenylhex-5-ynoic acid.

Table 2: Relative Energies of Stable Conformers of 3-Phenylhex-5-ynoic Acid

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |

| A | 60° | 0.00 |

| B | 180° | 1.25 |

| C | -60° | 2.50 |

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Modeling of Reaction Pathways and Transition States for 3-Phenylhex-5-ynoic Acid Transformations

Computational chemistry can be used to model the mechanisms of chemical reactions involving 3-Phenylhex-5-ynoic acid. This involves identifying the transition state structures and calculating the activation energies for various potential transformations, such as reactions at the carboxylic acid group, the phenyl ring, or the alkyne.

By mapping the minimum energy pathway (MEP) from reactants to products via the transition state, a detailed understanding of the reaction mechanism can be obtained. ethz.ch This information is invaluable for predicting reaction outcomes and designing new synthetic routes. For example, the cycloaddition reactions of the alkyne group could be modeled to understand the stereoselectivity of the process.

Table 3: Calculated Activation Energies for Hypothetical Reactions of 3-Phenylhex-5-ynoic Acid

| Reaction | Transition State | Activation Energy (kcal/mol) |

| Esterification | TS1 | 15.8 |

| Alkyne Hydration | TS2 | 25.2 |

| Phenyl Ring Nitration | TS3 | 18.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Reactivity Descriptors and Selectivity Patterns

Quantum chemical calculations can provide various reactivity descriptors that help in predicting how and where a molecule will react. These descriptors are derived from the electronic structure of the molecule.

Commonly used reactivity descriptors include the Fukui functions, which indicate the most likely sites for nucleophilic and electrophilic attack. The local softness and electrophilicity index can also be calculated to provide further insights into the reactivity of different parts of 3-Phenylhex-5-ynoic acid. This would allow for the prediction of regioselectivity in reactions involving this molecule.

Table 4: Fukui Functions for Selected Atoms of 3-Phenylhex-5-ynoic Acid

| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) |

| C1 (Carboxyl) | 0.15 | 0.05 |

| C6 (Alkyne) | 0.12 | 0.18 |

| Cα (to Phenyl) | 0.08 | 0.10 |

Note: The data in this table is hypothetical and for illustrative purposes.

Solvent Effects and Implicit/Explicit Solvation Models in 3-Phenylhex-5-ynoic Acid Chemistry

Chemical reactions are often carried out in a solvent, which can significantly influence the reaction rate and outcome. weebly.com Computational models can account for solvent effects using either implicit or explicit solvation models. fiveable.me

Implicit models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous dielectric medium. github.ioq-chem.com These models are computationally efficient and are well-suited for calculating the bulk effects of the solvent on the solute's properties.

Explicit solvation models involve including a number of solvent molecules in the calculation. This approach is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For 3-Phenylhex-5-ynoic acid, a hybrid model combining an explicit representation of the first solvation shell with an implicit model for the bulk solvent could provide a balance of accuracy and computational cost. mdpi.com

Table 5: Calculated Solvation Free Energy of 3-Phenylhex-5-ynoic Acid in Different Solvents

| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |

| Water | 78.4 | -8.5 |

| Ethanol | 24.6 | -6.2 |

| Dichloromethane | 8.9 | -4.1 |

Note: The data in this table is hypothetical and for illustrative purposes.

Future Directions and Emerging Research Avenues for 3 Phenylhex 5 Ynoic Acid Chemistry

Development of Novel Catalytic Systems for 3-Phenylhex-5-ynoic Acid Transformations

The reactivity of the terminal alkyne and carboxylic acid moieties in 3-phenylhex-5-ynoic acid offers a rich landscape for the development of new catalytic transformations. Future research will likely focus on creating more efficient, selective, and sustainable catalytic systems to manipulate these functional groups.

One promising area is the catalytic carboxylation of the terminal alkyne with carbon dioxide (CO2), a reaction that utilizes a greenhouse gas as a C1 feedstock. mdpi.comresearchgate.net While this has been explored for simpler terminal alkynes using catalysts based on copper, silver, and gold, tailoring these systems for a more complex substrate like 3-phenylhex-5-ynoic acid presents an opportunity for developing novel catalysts with enhanced substrate scope and functional group tolerance. mdpi.comresearchgate.net Heterogeneous catalysts, in particular, are advantageous due to their ease of separation and potential for recyclability, contributing to greener chemical processes. mdpi.commdpi.com

Furthermore, transition-metal-catalyzed reactions that functionalize the alkyne group are a major focus. For instance, ruthenium complexes have been shown to catalyze the Markovnikov addition of carboxylic acids to terminal alkynes, and gold catalysts can facilitate both inter- and intramolecular additions. acs.orgmdpi.com Adapting these catalytic systems to promote novel intramolecular cyclizations or intermolecular coupling reactions of 3-phenylhex-5-ynoic acid could lead to the synthesis of complex heterocyclic and carbocyclic structures. The development of catalysts based on ylide-functionalized phosphines (YPhos) has also shown promise in increasing the efficiency of gold and palladium-catalyzed reactions involving alkynes. researchgate.net

The development of novel palladium-based catalytic systems for C-H functionalization could also be applied to the phenyl group or the aliphatic backbone of 3-phenylhex-5-ynoic acid, opening up new avenues for late-stage modification and the synthesis of diverse derivatives. researchgate.netresearchgate.net

Table 1: Potential Catalytic Transformations for 3-Phenylhex-5-ynoic Acid

| Reaction Type | Catalyst System Examples | Potential Product Class |

|---|---|---|

| Alkyne Carboxylation | Copper-based, Silver-based | Substituted propiolic acids |

| Hydrofunctionalization | Ruthenium(IV) complexes, Gold(I) complexes | Enol esters, Lactones |

| Cycloisomerization | Gold(I) catalysts | Substituted lactones |

| Cross-Coupling | Palladium/YPhos | Aryl- or vinyl-substituted derivatives |

Integration of 3-Phenylhex-5-ynoic Acid into Automated Synthesis and High-Throughput Experimentation

The increasing complexity of chemical synthesis necessitates the use of automation and high-throughput experimentation (HTE) to accelerate the discovery and optimization of new reactions and molecules. chemrxiv.org The integration of 3-phenylhex-5-ynoic acid into these automated workflows is a logical next step to explore its chemical space efficiently.

HTE is particularly well-suited for optimizing reaction conditions for the transformations of 3-phenylhex-5-ynoic acid. chemrxiv.orgnih.gov Miniaturized, parallel reaction setups allow for the rapid screening of catalysts, solvents, temperatures, and other parameters to identify the most efficient and selective conditions for a desired transformation. rsc.org Flow chemistry is another enabling technology that can be coupled with HTE to safely explore a wider range of reaction conditions, including high temperatures and pressures, and to facilitate scale-up. rsc.org

Table 2: Enabling Technologies for High-Throughput Chemistry of 3-Phenylhex-5-ynoic Acid

| Technology | Application | Potential Advantages |

|---|---|---|

| Robotic Synthesis | Library generation of derivatives | Increased speed, reproducibility, and efficiency chemistryworld.comresearchgate.net |

| AI/Machine Learning | Optimization of reaction conditions | Autonomous discovery and optimization labmanager.comrsc.org |

| High-Throughput Screening | Catalyst and reaction condition screening | Rapid identification of optimal parameters nih.gov |

Exploration of 3-Phenylhex-5-ynoic Acid's Potential in Bio-orthogonal Chemistry

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The terminal alkyne of 3-phenylhex-5-ynoic acid makes it a prime candidate for use in one of the most prominent bio-orthogonal reactions: the azide-alkyne cycloaddition, often referred to as "click chemistry". cas.orgrsc.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction that forms a stable triazole linkage. cas.org However, the toxicity of the copper catalyst limits its use in living cells. wikipedia.org A significant area of future research will be the use of 3-phenylhex-5-ynoic acid in strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click reaction. wikipedia.orgrsc.orgrsc.org In SPAAC, the alkyne is activated by ring strain (e.g., in cyclooctynes), but the principles can be extended to designing new reaction partners for terminal alkynes like the one in 3-phenylhex-5-ynoic acid.

By incorporating 3-phenylhex-5-ynoic acid into biomolecules such as proteins, nucleic acids, or glycans, researchers can use its terminal alkyne as a "handle" for attaching probes for imaging, tracking, or therapeutic purposes. nih.govspringernature.com The phenyl group and the carboxylic acid can be modified to tune the molecule's solubility, cell permeability, and binding affinity to specific biological targets.

Future research could focus on:

Synthesizing derivatives of 3-phenylhex-5-ynoic acid that can be readily incorporated into biological systems.

Developing novel, highly efficient, and truly bio-orthogonal reaction partners for the terminal alkyne.

Utilizing 3-phenylhex-5-ynoic acid-based probes for in vivo imaging and diagnostics. cas.org

Expanding the Scope of 3-Phenylhex-5-ynoic Acid in Materials Science and Polymer Design

The presence of both a polymerizable alkyne group and a functionalizable carboxylic acid group makes 3-phenylhex-5-ynoic acid an attractive monomer for the synthesis of novel polymers and materials. The terminal alkyne can participate in a variety of polymerization reactions, including those that form conjugated polymers with interesting electronic and optical properties. oup.com

One area of exploration is the use of 3-phenylhex-5-ynoic acid in the synthesis of functional polyesters. nih.gov The carboxylic acid can be used for polycondensation reactions, while the pendant alkyne groups along the polymer backbone can be used for post-polymerization modification via click chemistry. acs.orgresearchgate.net This allows for the creation of materials with tailored properties, such as cross-linked elastomers or polymers with grafted side chains. nih.govacs.org

Furthermore, the phenyl ring in 3-phenylhex-5-ynoic acid can be viewed as a structural motif that can be replaced with other bioisosteres to fine-tune the properties of the resulting materials. researchgate.netchemrxiv.org The alkyne functionality also opens the door to creating highly cross-linked and hyperbranched polymers. oup.com

Potential future research directions include:

The synthesis of novel polyesters and other polymers using 3-phenylhex-5-ynoic acid as a functional monomer.

The use of post-polymerization modification of the alkyne groups to create smart materials that respond to external stimuli.

The investigation of the self-assembly properties of polymers derived from 3-phenylhex-5-ynoic acid for applications in nanotechnology.

Advanced Analytical and Spectroscopic Method Development for Studying 3-Phenylhex-5-ynoic Acid Reaction Mechanisms

A deeper understanding of the reaction mechanisms involving 3-phenylhex-5-ynoic acid is crucial for optimizing existing transformations and discovering new ones. The development and application of advanced analytical and spectroscopic techniques will be instrumental in this endeavor.

In situ spectroscopic methods, such as ReactIR (infrared spectroscopy), can provide real-time information about the formation and consumption of reactants, intermediates, and products. pnas.org This can be particularly useful for studying the kinetics of catalytic reactions involving 3-phenylhex-5-ynoic acid and for identifying transient intermediates, such as metal-acetylide complexes. pnas.org

Mass spectrometry, especially electrospray ionization mass spectrometry (ESI-MS), is a powerful tool for detecting and characterizing charged intermediates in catalytic cycles. acs.orgnih.gov By coupling ESI-MS with tandem MS/MS, it is possible to gain structural information about these fleeting species. acs.org

Nuclear magnetic resonance (NMR) spectroscopy will continue to be a cornerstone for structural elucidation of products and for mechanistic studies. acs.org Advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY) and in-depth studies of reaction kinetics, can provide valuable insights into the behavior of 3-phenylhex-5-ynoic acid and its derivatives in solution.

Future research in this area will likely involve a multi-pronged approach, combining several of these techniques to paint a complete picture of the reaction pathways of 3-phenylhex-5-ynoic acid. This will enable the rational design of more efficient and selective catalysts and reaction conditions.

Q & A

Q. What computational strategies predict the reactivity of 3-Phenylhex-5-ynoic acid in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian, ORCA) can model electron density distributions at the alkyne and carboxylic acid moieties. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Pair with molecular docking (AutoDock Vina) to study interactions with enzymatic targets (e.g., cyclooxygenase) .

Q. How do researchers design experiments to probe the compound’s role in multi-step organic syntheses?

- Methodological Answer : Use kinetic profiling (stopped-flow NMR) to track intermediate formation during reactions. Design competition experiments with alternative substrates (e.g., hex-5-ynoic acid vs. phenyl-substituted analogs) to isolate steric/electronic effects. Optimize reaction conditions via Design of Experiments (DoE) software (e.g., MODDE) .

Q. What statistical methods address clustered data in dose-response studies involving 3-Phenylhex-5-ynoic acid?

- Methodological Answer : Apply mixed-effects models to account for nested observations (e.g., technical replicates within biological replicates). Use R packages (lme4) or Python (Statsmodels) for analysis. Validate assumptions (homoscedasticity, normality) with residual plots and Shapiro-Wilk tests .

Data Analysis & Reporting

Q. How should raw spectral data be processed and presented to ensure reproducibility?

- Methodological Answer : Include baseline correction and peak integration parameters (e.g., NMR: 0.5 Hz line broadening; MS: centroid vs. profile mode). Report chemical shifts (δ) in ppm relative to TMS and coupling constants (J) in Hz. Use tables to summarize key peaks (e.g., δ 7.2–7.4 for phenyl protons) and append raw data files in supplementary materials .

Q. What frameworks guide the synthesis of fragmented literature on 3-Phenylhex-5-ynoic acid’s applications?

Q. How are structure-activity relationships (SARs) derived for derivatives of 3-Phenylhex-5-ynoic acid?

- Methodological Answer : Synthesize analogs with modified phenyl/alkyne groups and assay against a biological target (e.g., enzyme inhibition). Use QSAR models (DRAGON descriptors, Partial Least Squares regression) to correlate substituent properties (logP, polar surface area) with activity. Validate models via leave-one-out cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.